molecular formula C8H9NO B093265 2-Phenylacetamide CAS No. 103-81-1

2-Phenylacetamide

Cat. No.: B093265
CAS No.: 103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
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Description

2-Phenylacetamide, also known as benzeneacetamide, is an organic compound with the chemical formula C8H9NO. It is characterized by a phenyl group attached to an acetamide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing .

Mechanism of Action

Target of Action

Phenylacetamide, also known as N-phenylacetamide or acetanilide , is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It primarily targets enzymes of the urea cycle . These enzymes play a crucial role in the metabolism of nitrogen in the body, converting toxic ammonia into urea for excretion .

Mode of Action

It is known to interact with its targets, the enzymes of the urea cycle, and cause changes in their activity . This interaction may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) .

Biochemical Pathways

Phenylacetamide affects the urea cycle, a series of biochemical reactions in the liver that convert ammonia, a byproduct of protein metabolism, into urea . Urea is less toxic than ammonia and can be safely excreted in the urine . By interacting with the enzymes of the urea cycle, phenylacetamide can influence the rate at which ammonia is detoxified and removed from the body .

Pharmacokinetics

Phenylacetamide is metabolized in the body by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetamide . The hydrolysis of phenylacetamide involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . The volume of distribution of phenylacetamide is 19.2 ± 3.3 L .

Result of Action

The primary result of phenylacetamide’s action is the reduction of ammonia levels in the body . This can be particularly beneficial in conditions such as hyperammonemia, where there is an excess of ammonia in the blood . By enhancing the activity of the urea cycle, phenylacetamide helps to increase the conversion of ammonia to urea, thereby reducing the toxic effects of excess ammonia .

Action Environment

The action, efficacy, and stability of phenylacetamide can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as drugs or dietary components, could potentially affect the metabolism of phenylacetamide and thereby alter its effects . Additionally, factors such as pH and temperature could potentially influence the stability and activity of phenylacetamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetamide can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with hydrochloric acid. The procedure includes dissolving benzyl cyanide in hydrochloric acid, followed by the addition of water to precipitate the product. The crude product is then purified by washing with sodium carbonate solution .

Industrial Production Methods: In industrial settings, this compound is produced by adding concentrated hydrochloric acid to phenylacetonitrile, stirring to dissolve, and reacting at 50°C for half an hour. The mixture is then cooled, and water is added to precipitate the crystals, which are filtered and washed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetamide undergoes various chemical reactions, including:

    Hydrolysis: When treated with strong acids or bases, this compound can hydrolyze to form phenylacetic acid and ammonia.

    Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.

    Substitution: The amide group can undergo substitution reactions with reagents like acetic anhydride to form N-acetyl derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Acetic anhydride and other acylating agents.

Major Products Formed:

Scientific Research Applications

2-Phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its estrogen-like activities, making it a candidate for hormone replacement therapies and renal protection against fibrosis.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals .

Comparison with Similar Compounds

2-Phenylacetamide belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. Similar compounds include:

    Acetanilide: Known for its analgesic and antipyretic properties but often causes methemoglobinemia.

    Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.

    Benzamide: Utilized in the production of dyes, pesticides, and pharmaceuticals.

Uniqueness: this compound is unique due to its dual mechanism of action involving estrogen receptor modulation and MAPK pathway inhibition, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBDFXRDZJMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059282
Record name Benzeneacetamide
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Molecular Weight

135.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name alpha-Phenylacetamide
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Vapor Pressure

0.000344 [mmHg]
Record name alpha-Phenylacetamide
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CAS No.

103-81-1
Record name Benzeneacetamide
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Record name 2-PHENYLACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 g (0.13 mmol) of (E)-5-t2-[4-(2-chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]ethyl]-2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate, 0.03 g (0.16 mmol) of N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride, 0.02 mL (4 mmol) of allylamine and 15 mL of dry CH2Cl2 was stirred at room temperature under nitrogen for 18 hours and concentrated to dryness. The residue was purified by thick layer chromatography using ethyl acetate/CH3OH (5:1) as the eluent. The product was isolated and partitioned between CH2Cl2 and dilute NH4OH. The organic phases were concentrated and the residue triturated with hot ethyl acetate and filtered. The filtrates were concentrated and the solid triturated with diethyl ether and filtered to give 60 mg (57%) of (E)-4-[2 -[4-(2-Chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4 ]-diazepin-2-yl]ethyl]-N-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]-phenyl]-2-[2-propenylamino)carbonyl]benzeneacetamide as a tan powder: mp 127-132° C.
Name
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.36 ml (4.5 mmoles) of pyridine were added to a suspension of 0.525 g (1.50 mmoles) of benzylpenicillin sulphoxide in 10 ml of dioxane and the resulting solution was cooled to 0° C. followed by the addition of 0.05 ml (0.5 mmole) of acetyl bromide and the reaction mixture was stirred for 30 minutes at 0° C. 0.49 ml (1.9 mmoles) of N,O-bis(trimethylsilyl)acetamide and 0.38 g (1.6 mmoles) of N,N'-bis-trimethylsilyl sulphamide were added. The mixture was heated to reflux and after 4 hours at reflux, the amount of Δ3 -phenylacetamide desacetoxycephalosporanic acid formed, titrated by a microbiological analysis, was 95%.
Quantity
0.36 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzylpenicillin sulphoxide
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide (0.46 g, 2.07 mmol) was dissolved with stirring in anhydrous dimethyl sulphoxide (20 mL) and 60% sodium hydride (0.10 g, 2.5 mmol) added. The reaction mixture was stirred at room temperature for 20 minutes and a solution of 2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane (0.62 g, 2.07 mmol) in anhydrous dimethyl sulphoxide (5 mL) added. The reaction mixture was heated to 45° C. and stirred overnight. It was then cooled to room temperature and poured into water. This was extracted with ethyl acetate (2×40 mL), the organic extracts combined and washed with water and brine, and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane) gave the desired product (0.37 g, 40%) as a clear gum.
Name
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods IV

Procedure details

117.2 Grams of phenylacetonitrile (II-2), 56.1 g of a 25% aqueous potassium hydroxide solution, 291.5 g of a 35% aqueous hydrogen peroxide solution and 1.78 g of triethylbenzylammonium chloride were mixed at 50° C. for 4 hours in 351.6 g of isopropanol. After completion of the reaction, isopropanol was distilled off and the formed precipitate was filtered out and washed with water to obtain 128.5 g of phenylacetamide (m.p.: 155° C.) (I-2) in a yield of 95%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
catalyst
Reaction Step One
Quantity
351.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

Using the method of Example 6, a solution of 2.81 g of phenylacetic acid in 200 ml of methylene chloride is treated at 0° C. with 3.35 g of carbonyldiimidazole. The mixture is stirred for 40 minutes. Then 2.86 g (0.0159 mole) of the (±)-amine from Example 1, Part C, above is added. The mixture is stirred for 24 hr and partitioned with saturated aqueous sodium bicarbonate. The organic phase is dried and concentrated to yield the titled (±)-benzeneacetamide product free base which is dissolved in a minimum volume of methanol and treated with one equivalent of maleic acid which has been dissolved in a minimum volume of methanol, and the mixture is diluted with diethyl ether to give the titled maleate salt.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
(±)-amine
Quantity
2.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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